3-Methylphenyl N,N-dimethylsulfamate
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Overview
Description
3-Methylphenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H13NO3S. It is a member of the sulfamate family, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl N,N-dimethylsulfamate typically involves the reaction of 3-methylphenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Methylphenyl N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl N,N-dimethylsulfamate
- 2-Methylphenyl N,N-dimethylsulfamate
- N,N-Dimethylsulfamoylbenzene
Uniqueness
3-Methylphenyl N,N-dimethylsulfamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other methylphenyl sulfamates in terms of its chemical and biological properties .
Properties
CAS No. |
1135-03-1 |
---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(3-methylphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13NO3S/c1-8-5-4-6-9(7-8)13-14(11,12)10(2)3/h4-7H,1-3H3 |
InChI Key |
WUMQBNUGBYPEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
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